1-Methyl-3-phenylthiourea

CAS No.: 2724-69-8

Cat. No.: VC3693024

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2724-69-8 |

|---|---|

| Molecular Formula | C8H10N2S |

| Molecular Weight | 166.25 g/mol |

| IUPAC Name | 1-methyl-3-phenylthiourea |

| Standard InChI | InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) |

| Standard InChI Key | IGEQFPWPMCIYDF-UHFFFAOYSA-N |

| SMILES | CNC(=S)NC1=CC=CC=C1 |

| Canonical SMILES | CNC(=S)NC1=CC=CC=C1 |

Introduction

Basic Identification and Structure

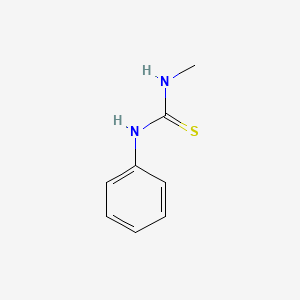

1-Methyl-3-phenylthiourea, also known as N-methyl-N'-phenylthiourea, is an asymmetrically substituted thiourea with a phenyl group attached to one nitrogen atom and a methyl group to the other. The compound has the following identifiers and structural characteristics:

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂S |

| Molecular Weight | 166.24 g/mol |

| Average Mass | 166.242 g/mol |

| Monoisotopic Mass | 166.056469 g/mol |

| CAS Registry Number | 2724-69-8 |

| Alternative CAS RN | 31368-53-3 (mentioned in some literature) |

| SMILES Notation | CNC(=S)Nc1ccccc1 |

| InChI Key | IGEQFPWPMCIYDF-UHFFFAOYSA-N |

The molecule contains a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, one bearing a methyl substituent and the other a phenyl ring . This asymmetric substitution pattern contributes to its distinct chemical properties and reactivity profile.

Physical and Chemical Properties

Physical Properties

1-Methyl-3-phenylthiourea exhibits the following physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Physical appearance | Yellow oil to white solid (depending on purity) | |

| Melting point | 117°C (for high purity) | |

| Log₁₀ partition coefficient (octanol/water) | 0.85 |

The relatively modest partition coefficient indicates moderate lipophilicity, which has implications for its solubility in various solvents and potential for biological membrane permeability.

Structural Conformation

Crystallographic studies reveal that 1-Methyl-3-phenylthiourea adopts a specific conformation in the solid state:

-

The compound adopts a syn-Me and anti-Ph conformation relative to the C=S double bond

-

The dihedral angle between the N—C(=S)—N thiourea plane and phenyl plane is 67.83(6)°

-

The molecules form centrosymmetrical dimers through N(Ph)—H⋯S hydrogen bonds

-

These dimers are further linked by N(Me)—H⋯S hydrogen bonds into layers parallel to the crystallographic plane (100)

This three-dimensional arrangement and hydrogen bonding network contributes to the compound's physical properties and solid-state behavior.

Synthesis Methods

Several synthetic approaches for preparing 1-Methyl-3-phenylthiourea have been reported in the literature:

Applications and Research Significance

Chemical Research Applications

1-Methyl-3-phenylthiourea serves multiple purposes in chemical research:

-

As a building block in organic synthesis, particularly in the preparation of:

-

As a model compound for studying:

Biological Research Applications

The compound has been utilized in various biological research contexts:

-

As a substrate in enzyme studies, particularly with flavin-dependent monooxygenases (FMOs)

-

In toxicological investigations examining mechanisms of thiourea metabolism

-

As part of broader studies on thiourea derivatives, which have been investigated for:

Recent Research Developments

Recent investigations involving 1-Methyl-3-phenylthiourea have focused on several areas:

Synthesis of Novel Derivatives

The compound has been utilized as a starting material or model for the development of new synthetic methodologies:

Structure-Activity Relationship Studies

Research has explored the relationship between structural features of thiourea derivatives and their biological activities:

| Parameter | Specification |

|---|---|

| Purity | ≥97% (typical commercial grade) |

| Form | Solid |

| Storage recommendation | Room temperature |

| Primary applications | Research use only; not for human use or medical applications |

The compound is typically supplied in gram quantities (e.g., 1g, 5g, 10g) for research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume